

# Application Notes and Protocols: Tilpisertib Fosmecarbil in Organoid Cultures

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## Compound of Interest

Compound Name: *Tilpisertib fosmecarbil tfa*

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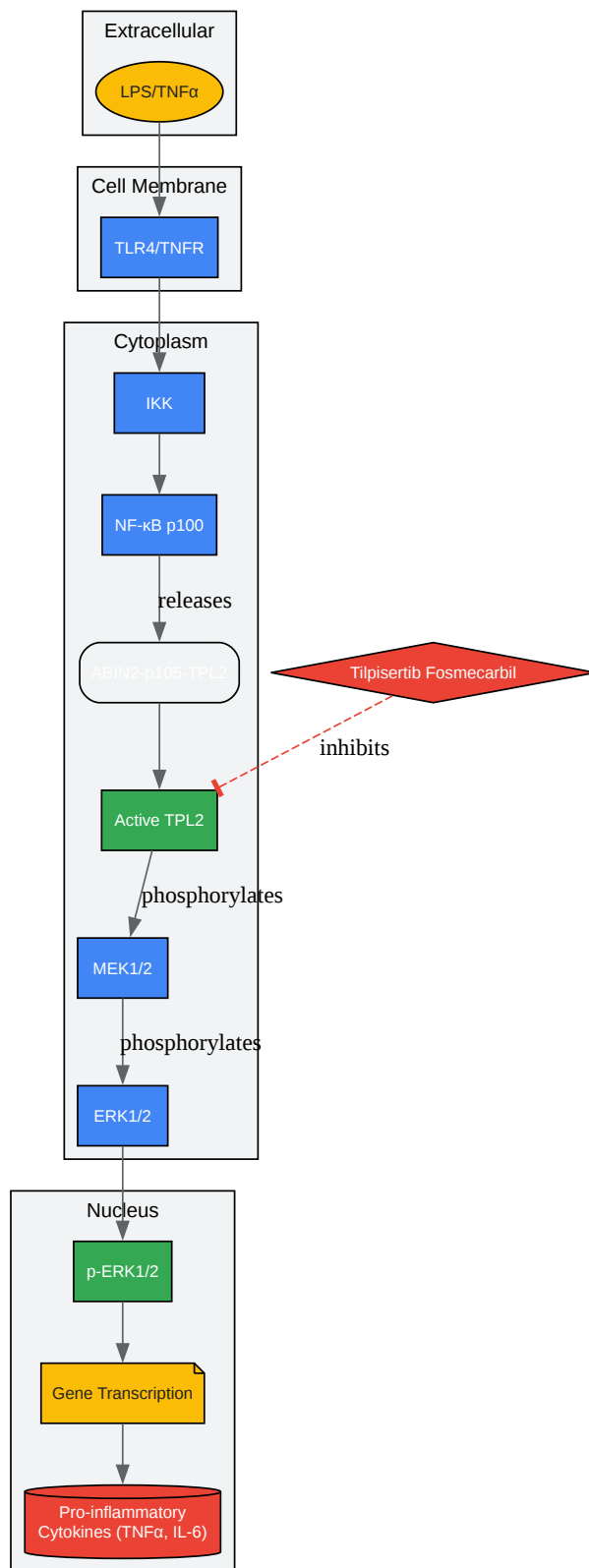
## Introduction

Tilpisertib fosmecarbil is an investigational small molecule inhibitor of Tumor Progression Locus 2 (TPL2), also known as Cot or MAP3K8.[1] TPL2 is a serine/threonine kinase that plays a crucial role as an upstream regulator in the MEK-ERK signaling pathway, which is involved in the production of pro-inflammatory cytokines like TNF $\alpha$ . [1] Given its mechanism of action, tilpisertib fosmecarbil is being developed as a potential therapeutic for inflammatory conditions, with clinical trials underway for moderate to severe ulcerative colitis.[2][3][4]

Organoid cultures, particularly patient-derived intestinal organoids, have emerged as powerful preclinical models. These three-dimensional, self-organizing structures recapitulate the cellular complexity and physiological responses of the native tissue, making them invaluable for disease modeling and drug screening.[5][6] Organoids derived from patients with ulcerative colitis have been shown to replicate disease-specific phenotypes, such as altered epithelial architecture and barrier dysfunction.[7] This makes them an ideal platform to investigate the efficacy and mechanism of action of novel anti-inflammatory compounds like tilpisertib fosmecarbil.

These application notes provide a comprehensive overview and detailed protocols for the use of tilpisertib fosmecarbil in intestinal organoid cultures to assess its anti-inflammatory potential.

# Signaling Pathway of TPL2 Inhibition by Tilpisertib Fosmecarbil



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Caption: TPL2 signaling pathway and the inhibitory action of tilpisertib fosmecarbil.

## Data Presentation: Efficacy of Tilpisertib Fosmecarbil in a Pro-inflammatory Model

The following tables summarize hypothetical quantitative data from experiments using tilpisertib fosmecarbil in patient-derived ulcerative colitis (UC) organoids or in healthy organoids stimulated with a pro-inflammatory cocktail (e.g., TNF $\alpha$  and IL-1 $\beta$ ).

Table 1: Dose-Response of Tilpisertib Fosmecarbil on Organoid Viability

Organoid Type	Treatment	IC50 ( $\mu$ M)
Healthy Donor	Tilpisertib Fosmecarbil	> 50
UC Patient-Derived	Tilpisertib Fosmecarbil	> 50

Note: This hypothetical data suggests low cytotoxicity of the compound in both healthy and diseased organoid models.

Table 2: Effect of Tilpisertib Fosmecarbil on Pro-inflammatory Cytokine Secretion

Organoid Line	Treatment Group	TNF $\alpha$ (pg/mL)	IL-6 (pg/mL)
Healthy	Vehicle Control	25 $\pm$ 5	15 $\pm$ 4
Healthy	Inflammatory Cocktail	550 $\pm$ 40	480 $\pm$ 35
Healthy	Inflammatory Cocktail + Tilpisertib (1 $\mu$ M)	150 $\pm$ 20	120 $\pm$ 15
UC Patient	Vehicle Control	280 $\pm$ 30	250 $\pm$ 25
UC Patient	Tilpisertib (1 $\mu$ M)	90 $\pm$ 12	85 $\pm$ 10

Note: Data are presented as mean  $\pm$  standard deviation. The inflammatory cocktail consists of TNF $\alpha$  (50 ng/mL) and IL-1 $\beta$  (50 ng/mL).

Table 3: Impact of Tilpisertib Fosmecarbil on Epithelial Barrier Function

Organoid Monolayer	Treatment Group	Transepithelial Electrical Resistance (TEER) ( $\Omega \cdot \text{cm}^2$ )
Healthy	Vehicle Control	450 $\pm$ 25
Healthy	Inflammatory Cocktail	180 $\pm$ 20
Healthy	Inflammatory Cocktail + Tilpisertib (1 $\mu\text{M}$ )	350 $\pm$ 30
UC Patient	Vehicle Control	210 $\pm$ 15
UC Patient	Tilpisertib (1 $\mu\text{M}$ )	380 $\pm$ 20

Note: Organoids were grown as monolayers on transwell inserts to measure barrier integrity.

## Experimental Protocols

The following protocols are adapted from established methods for human intestinal organoid culture and drug testing.<sup>[8][9]</sup>

### Protocol 1: Establishment and Culture of Human Intestinal Organoids

This protocol outlines the basic steps for thawing, seeding, and maintaining human intestinal organoids.

Materials:

- Cryopreserved human intestinal organoids (healthy donor or UC patient-derived)
- Basement Membrane Extract (BME), growth factor reduced
- Complete Intestinal Organoid Growth Medium (with appropriate niche factors such as Wnt, R-spondin, Noggin, and EGF)
- Advanced DMEM/F-12

- ROCK inhibitor (Y-27632)
- Pre-warmed 6-well culture plates

#### Procedure:

- Thawing: Rapidly thaw a cryovial of organoids in a 37°C water bath. Transfer the contents to a 15 mL conical tube containing 10 mL of cold Advanced DMEM/F-12.
- Washing: Centrifuge at 300 x g for 5 minutes. Discard the supernatant and resuspend the organoid pellet in 1 mL of cold Advanced DMEM/F-12.
- Resuspension in BME: Centrifuge again at 300 x g for 5 minutes. Remove the supernatant and resuspend the pellet in an appropriate volume of ice-cold liquid BME (e.g., 200 µL for seeding 4 wells).
- Seeding: Dispense 50 µL droplets of the organoid-BME suspension into the center of pre-warmed 6-well plate wells.
- Polymerization: Invert the plate and incubate at 37°C for 10-15 minutes to allow the BME domes to solidify.
- Feeding: Carefully add 2 mL of pre-warmed complete growth medium supplemented with 10 µM Y-27632 to each well.
- Maintenance: Culture the organoids at 37°C and 5% CO<sub>2</sub>, changing the medium every 2-3 days. Passage the organoids every 7-10 days.

## Protocol 2: Modeling Inflammation and Treatment with Tilpisertib Fosmecarbil

This protocol describes how to induce an inflammatory state in healthy organoids and assess the therapeutic effect of tilpisertib fosmecarbil.

#### Materials:

- Established intestinal organoid cultures (from Protocol 1)

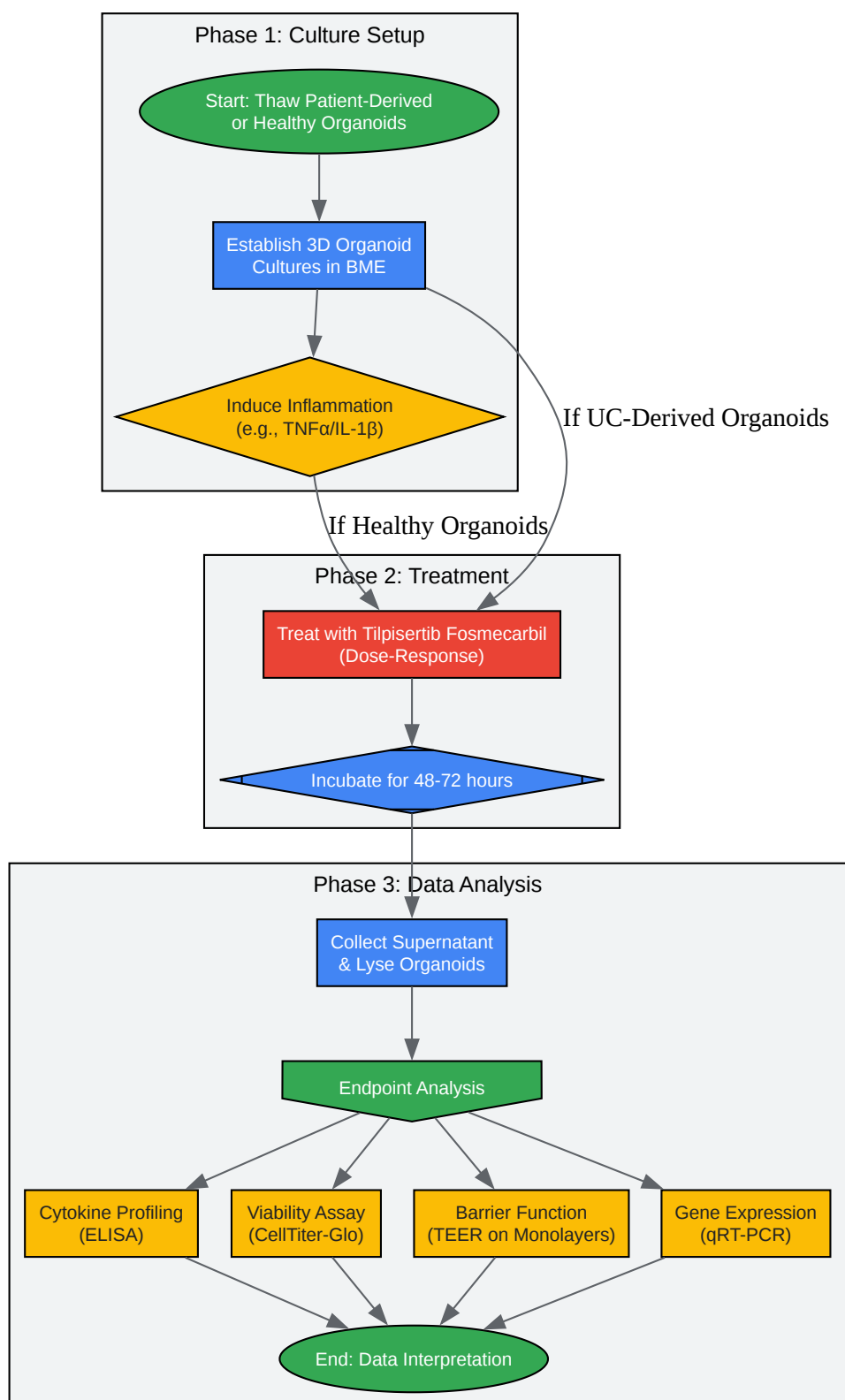
- Pro-inflammatory cocktail (e.g., recombinant human TNF $\alpha$  and IL-1 $\beta$ )
- Tilpisertib fosmecarbil stock solution (in DMSO)
- Complete Intestinal Organoid Growth Medium
- Phosphate-buffered saline (PBS)

#### Procedure:

- Preparation: Two days after passaging, when organoids are well-established, prepare the treatment media. For inflammatory induction, supplement the complete growth medium with TNF $\alpha$  (50 ng/mL) and IL-1 $\beta$  (50 ng/mL).
- Drug Dilution: Prepare serial dilutions of tilpisertib fosmecarbil in the inflammatory medium. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
- Treatment:
  - Control Group: Replace the medium with fresh complete growth medium.
  - Inflammation Group: Replace the medium with the inflammatory cocktail medium.
  - Treatment Groups: Replace the medium with the inflammatory cocktail medium containing different concentrations of tilpisertib fosmecarbil.
- Incubation: Culture the organoids for 48-72 hours.
- Endpoint Analysis:
  - Cytokine Analysis: Collect the culture supernatants to measure the concentration of secreted cytokines (e.g., TNF $\alpha$ , IL-6) using ELISA or a multiplex bead array.
  - Viability Assay: Assess organoid viability using a luminescent cell viability assay (e.g., CellTiter-Glo 3D).

- Microscopy: Image the organoids to observe morphological changes, such as swelling or loss of crypt-villus structures.
- Gene Expression: Harvest the organoids for RNA extraction and qRT-PCR analysis of inflammatory gene expression.

## Experimental Workflow for Drug Efficacy Testing in Organoids



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Caption: Workflow for testing tilpisertib fosmecarbil in intestinal organoids.



## Conclusion

The use of intestinal organoid cultures provides a physiologically relevant and robust platform for evaluating the therapeutic potential of tilpisertib fosmecarbil. By leveraging patient-derived organoids or by inducing an inflammatory state in healthy organoids, researchers can effectively model key aspects of ulcerative colitis in vitro. The protocols and data presented here offer a framework for assessing the drug's efficacy in reducing inflammatory responses and restoring epithelial barrier function, thereby facilitating its preclinical development and providing insights into its mechanism of action.

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